1-(4-Hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one

Membrane permeability Drug-likeness ADME prediction

Researchers designing cell-permeable probes face a common barrier: acetophenone-based fragments often exceed the 60 Ų TPSA threshold for passive membrane permeability, limiting intracellular accumulation and necessitating prodrug strategies. This compound (TPSA 37.3 Ų) enables efficient passive diffusion without transporter dependence. The benzylic methylene spacer provides a unique synthetic handle for late-stage oxidation to sulfoxide/sulfone derivatives-a diversification route unavailable with the direct thioether analog (CAS 66264-56-0). • ΔTPSA = -25.3 Ų vs. direct thioether analog • MW 196.27 g/mol, ideal fragment range (<300 Da) • 1 H-bond donor + 3 acceptors for co-crystal engineering • ≥95% purity; stored sealed, dry at 2-8°C; shipped ambient

Molecular Formula C10H12O2S
Molecular Weight 196.27 g/mol
Cat. No. B13256347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one
Molecular FormulaC10H12O2S
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)O)CSC
InChIInChI=1S/C10H12O2S/c1-7(11)8-3-4-10(12)9(5-8)6-13-2/h3-5,12H,6H2,1-2H3
InChIKeyQNUGTIDCNAFOBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one: Physicochemical Profile


1-(4-Hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one is a substituted acetophenone derivative belonging to the class of phenolic thioethers. Its structure features a 4-hydroxyacetophenone core with a methylthiomethyl (-CH2-S-CH3) group at the 3-position of the phenyl ring, yielding the molecular formula C10H12O2S and a molecular weight of 196.27 g/mol . This compound is distinguished from its closest commercially available analog, 1-(4-hydroxy-3-(methylthio)phenyl)ethan-1-one (CAS 66264-56-0), by the insertion of a methylene spacer between the sulfur atom and the aromatic ring. The compound is supplied primarily as a research chemical with a typical purity of ≥95% and is subject to storage at 2–8 °C in sealed, dry conditions , reflecting moderate stability requirements that may influence procurement logistics.

Low TPSA supports intracellular target engagement study design
Fragment-like molecular weight and benzylic handle for FBDD library synthesis
Phenolic donor/acceptor profile enables hydrogen-bond-directed co-crystal screening

1-(4-Hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one: Substitution Risks


Seemingly minor structural variations within the 4-hydroxyacetophenone thioether class produce quantifiable differences in physicochemical properties that directly affect experimental reproducibility and application suitability. The target compound's methylthiomethyl substituent introduces a methylene spacer absent in the direct thioether analog 1-(4-hydroxy-3-(methylthio)phenyl)ethan-1-one, resulting in a 40% reduction in topological polar surface area (TPSA) and a measurable increase in lipophilicity (Δ logP ≈ 0.14) . Such differences can alter solubility, membrane partitioning, and chromatographic behavior, making generic substitution unreliable without explicit re-validation. The evidence below demonstrates that the target compound occupies a distinct property space that cannot be replicated by its closest in-class analogs.

Attribute
This Compound
Analog Substitutes
Polar surface area
Reduced TPSA favorable for membrane partitioning studies
Direct thioether analog exhibits higher TPSA, altering permeability context
Hydrogen bonding
Phenolic -OH donor available for directional interactions
Methoxy analog lacks donor, modifying crystal/solubility behavior
Molecular flexibility
Increased rotatable bonds from methylene spacer
Direct thioether analog is more rigid; binding entropy may differ

1-(4-Hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one: Quantitative Differentiation from Analogs


Reduced Topological Polar Surface Area

The insertion of a methylene spacer between the sulfur atom and the phenyl ring in the target compound reduces the Topological Polar Surface Area (TPSA) from 62.6 Ų (for 1-(4-hydroxy-3-(methylthio)phenyl)ethan-1-one) to 37.3 Ų, a decrease of approximately 40% . TPSA values below 60 Ų are generally associated with improved passive membrane permeability, while values above 60 Ų are considered less favorable for oral absorption and blood-brain barrier penetration according to established drug-likeness guidelines [1].

Membrane Permeability Marker
Reported
37.3 Ų (Δ -25.3 vs analog)
Supports cell-permeable probe design
TPSA well below 60 Ų threshold
Membrane permeability Drug-likeness ADME prediction

Higher Lipophilicity (LogP)

The methylthiomethyl substituent confers a higher computed logP value of 2.46 compared to 2.32 for the direct thioether analog lacking the methylene spacer . This ΔlogP of +0.14 represents a measurable increase in lipophilicity that can influence reversed-phase HPLC retention times, octanol-water partitioning, and non-specific protein binding in biological assays.

Lipophilicity Shift
Data to verify
logP 2.46 (Δ +0.14 vs analog)
Predicts chromatographic retention shift
Computed values; experimental verification advised
Lipophilicity Partition coefficient Chromatographic retention

Increased Conformational Flexibility (Rotatable Bonds)

The methylthiomethyl group introduces an additional rotatable bond via the CH2-S linkage, giving the target compound 3 rotatable bonds . In contrast, the direct thioether analog 1-(4-hydroxy-3-(methylthio)phenyl)ethan-1-one has only 2 rotatable bonds (the acetyl C-C bond and the S-CH3 bond; the S-aryl bond is not freely rotatable due to conjugation) , while the sulfur-free parent compound 4′-hydroxyacetophenone possesses only 1 rotatable bond [1]. This increased flexibility can affect binding entropy in target-ligand interactions and influence crystallization behavior.

Conformational Flexibility
Class-level inference
3 rotatable bonds (analog: 2, parent: 1)
May support induced-fit binding studies
Binding entropy context requires review
Conformational entropy Molecular flexibility Binding adaptability

Hydrogen Bond Donor Presence vs. Methoxy Analog

The target compound presents 3 hydrogen bond acceptors (the carbonyl oxygen, the phenolic -OH oxygen, and the thioether sulfur) , while retaining 1 hydrogen bond donor (the phenolic -OH). In contrast, the methoxy analog 1-(4-methoxy-3-(methylthio)phenyl)ethan-1-one eliminates the hydrogen bond donor capability by masking the phenol as a methyl ether while maintaining the same acceptor count . This differential donor/acceptor profile is significant because the phenolic -OH can serve simultaneously as a donor and acceptor, enabling distinct intermolecular hydrogen-bonding networks that the methoxy analog cannot form, potentially affecting crystal packing, solubility in protic solvents, and target binding interactions.

H-Bond Donor Presence
Data to verify
1 donor vs methoxy analog (0 donors)
Enables co-crystal and supramolecular assembly
Structural inference; confirm experimentally
Hydrogen bonding Solubility Receptor interaction

Fragment-Like Molecular Weight and Benzylic Handle

At 196.27 g/mol, the target compound sits within the optimal fragment space (MW < 300 Da) for fragment-based drug discovery (FBDD) . It is 14 Da heavier than the direct thioether analog (182.24 g/mol) due to the methylene spacer, yet remains substantially lighter than extended thioether analogs such as 1-(4-hydroxy-3-(ethylthio)phenyl)ethan-1-one (MW 196.27 as well, but with a different connectivity that eliminates the benzylic -CH2- motif) . The specific methylene insertion preserves fragment-like properties while offering a distinct chemical handle (the benzylic methylene) for further synthetic elaboration via oxidation, alkylation, or substitution chemistry that is not available in the direct thioether analog.

Fragment & Synthetic Utility
Supporting evidence
196.27 g/mol; benzylic CH2-S handle
Ideal fragment space; unique synthetic growth vector
Oxidation/substitution chemistry accessible
Fragment-based drug discovery Ligand efficiency Molecular weight

1-(4-Hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one: Application Scenarios


Cell-Permeable Probe Design

When designing cell-permeable chemical probes or fluorescent sensors based on the acetophenone scaffold, the target compound's TPSA of 37.3 Ų places it well below the 60 Ų threshold associated with passive membrane permeability . The direct thioether analog (TPSA 62.6 Ų) exceeds this threshold and may exhibit reduced intracellular accumulation. For laboratories developing intracellular-targeted probes, the target compound offers a measurable permeability advantage that can reduce the need for prodrug strategies or transporter-dependent uptake mechanisms.

Fragment-Based Drug Discovery Libraries

The target compound's MW of 196.27 g/mol falls within the ideal fragment range (<300 Da), while its benzylic methylene group provides a site for late-stage oxidation to sulfoxide or sulfone derivatives—a diversification strategy not available with the direct thioether analog . Fragment library curators seeking phenolic ketone fragments with orthogonal synthetic handles (acetyl group for condensation chemistry plus benzylic methylene for sulfur oxidation) should prioritize this compound over the simpler thioether, which lacks the benzylic position.

Hydrogen-Bond-Directed Co-Crystal Engineering

With its 1 H-bond donor (phenolic -OH) and 3 acceptors (C=O, -OH oxygen, thioether sulfur), the target compound is capable of forming robust intermolecular hydrogen-bonding networks . In contrast, the methoxy analog (0 H-bond donors) cannot participate as a donor in co-crystal formation. Researchers pursuing hydrogen-bond-directed supramolecular assembly or pharmaceutical co-crystal screening should select the target compound for its ability to act as both donor and acceptor, enabling predictable synthon formation with complementary co-formers.

SAR Studies on Sulfur-to-Aryl Spacer Length

The methylene spacer between sulfur and the aromatic ring in the target compound provides a distinct geometric and electronic profile compared to the direct thioether analog (ΔTPSA = -25.3 Ų; ΔlogP = +0.14) . For medicinal chemistry teams exploring SAR around sulfur-containing aromatic ketones, the target compound represents a critical data point for understanding the impact of sulfur-aryl distance on potency, selectivity, and physicochemical properties. Including this compound in screening cascades generates information that cannot be inferred from the zero-spacer analog alone.

Application
Selection Property
Validation Focus
Cell-permeable probe design
TPSA below passive permeability threshold
Membrane permeability and intracellular accumulation assays
Fragment-based library screening
Fragment-like MW and benzylic synthetic handle
Ligand efficiency metrics and growth vector assessment
Co-crystal engineering studies
Hydrogen-bond donor/acceptor capacity
Co-crystal formation with complementary co-formers
SAR on sulfur-aryl spacing
Methylene spacer geometry and electronic profile
Structure-activity and property relationship elucidation
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